

Comparative study of lazurite from different geological locations

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A Comparative Study of Lazurite from Major Geological Locations

Lazurite, a deep blue tectosilicate mineral, is the principal component of the prized gemstone lapis lazuli. Its vibrant color and rich history have made it a subject of fascination and scientific inquiry. This guide provides a comparative analysis of lazurite from three of its most significant geological sources: Sar-e-Sang in Afghanistan, the Lake Baikal region in Russia, and the Ovalle area in Chile. The comparison focuses on key mineralogical and chemical characteristics, supported by experimental data and methodologies for researchers, scientists, and professionals in drug development who may utilize mineral-based compounds.

Physical and Chemical Properties: A Comparative Overview

Lazurite's properties can vary depending on its geological origin, influencing its appearance and potential applications. The most notable differences are observed in the associated mineral assemblages and subtle variations in chemical composition.

Table 1: General Properties of Lazurite



Property	Description
Chemical Formula	(Na,Ca)8(AlSiO4)6(SO4,S,Cl)2[1][2][3]
Crystal System	Isometric[3]
Hardness (Mohs)	5.0 - 5.5[2][3]
Specific Gravity	2.38 - 2.45[4]
Color	Deep blue, azure blue, violet-blue, greenish-blue[2][4]
Cause of Color	Primarily the trisulfur radical anion (S3•-)[5]

Table 2: Comparative Characteristics of Lazurite by Location

Characteristic	Sar-e-Sang, Afghanistan	Lake Baikal Region, Russia	Ovalle, Chile
Dominant Color	Intense, deep ultramarine blue, sometimes with a violet tint.[6]	Bright blue.	Blue, often with a greenish tint.[2]
Associated Minerals	Primarily calcite (white) and pyrite (brassy yellow). Diopside and forsterite are also common.[2] [7]	Diopside and wollastonite are common, with significantly less pyrite compared to Afghan samples.[8]	Wollastonite is a key associated mineral, along with calcite and pyrite. The presence of wollastonite is a distinguishing feature. [9][10]
Typical Appearance	Often seen as masses with golden flecks of pyrite and minimal white veining from calcite.[6]	Variable, can occur in massive form.	Characterized by more prominent white veining from calcite and less disseminated pyrite.[6]



Quantitative Analysis: Chemical Composition and Crystallography

The chemical composition of **lazurite**, particularly the content of sulfur and the ratio of different sulfur species, is crucial in determining its color and properties. Electron Probe Microanalysis (EPMA) is a standard technique for determining the elemental composition of minerals. X-ray Diffraction (XRD) is used to determine the crystal structure and unit cell parameters.

Table 3: Chemical Composition of Lazurite from Malo-Bystrinskoe, Russia (wt%)

Data from a neotype specimen analyzed by electron microprobe and wet chemical analysis. [11][12]

Oxide/Element	Weight Percent (%)
Na ₂ O	17.77
K ₂ O	0.88
CaO	7.40
Al ₂ O ₃	27.35
Fe ₂ O ₃	0.22
SiO ₂	32.76
SO ₃	10.89
S ²⁻	0.42
S ₃ •-	1.52
Cl	0.19
Total	99.40

Note: Comprehensive, directly comparable quantitative chemical data for **lazurite** from Sare-Sang, Afghanistan, and Ovalle, Chile, is not readily available in a consolidated format in the reviewed literature.



Table 4: Crystallographic Data of Lazurite

Parameter	Malo-Bystrinskoe, Russia	General
Crystal System	Isometric (with modulations) [13]	Isometric[3]
Space Group	P43n[3]	P43n[3]
Unit Cell Parameter (a)	9.087(3) Å[13][14]	~9.09 Å[3]

Experimental Protocols X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present and determine the unit cell parameters of lazurite.

Methodology:

- Sample Preparation: A small, representative sample of the lazurite-bearing rock is ground to a fine powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites.[15]
- Mounting: The powder is packed into a sample holder, ensuring a flat, smooth surface.
- Instrumentation: A powder X-ray diffractometer is used. The instrument is typically equipped with a copper (Cu) X-ray source (K α radiation, $\lambda = 1.5418$ Å) and a detector.
- Data Collection: The sample is irradiated with the X-ray beam at various angles (θ), and the
 detector measures the intensity of the diffracted X-rays at twice the angle of incidence (2θ). A
 typical scan range is from 5° to 70° 2θ.[7]
- Data Analysis: The resulting diffraction pattern (diffractogram) shows peaks at specific 2θ angles, which correspond to the d-spacings of the crystal lattice planes according to Bragg's Law (nλ = 2d sinθ). The positions and intensities of these peaks are used to identify the mineral phases by comparison with a standard database, such as the Powder Diffraction File



(PDF) from the International Centre for Diffraction Data (ICDD).[3] The unit cell parameters are calculated from the positions of the diffraction peaks.

Electron Probe Microanalysis (EPMA)

Objective: To determine the quantitative elemental composition of lazurite.

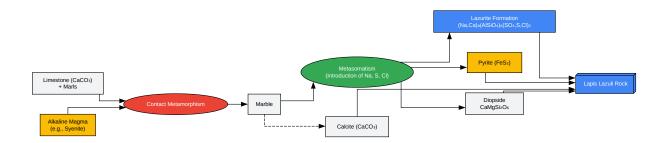
Methodology:

- Sample Preparation: A sample of the lazurite-bearing rock is cut and mounted in an epoxy resin. The surface is then ground and polished to a smooth, flat finish (typically with a final polish using diamond paste) to eliminate surface irregularities that could affect the analysis. The sample is then coated with a thin layer of conductive material, usually carbon, to prevent charging under the electron beam.[12]
- Instrumentation: An electron probe microanalyzer is used. This instrument focuses a highenergy beam of electrons onto the sample surface.
- Analysis: The electron beam interacts with the atoms in the sample, causing them to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).
- Standardization: The instrument is calibrated using standards of known composition for each element being analyzed. For silicates, common standards include albite (for Na, Al, Si), diopside (for Ca), and barite (for S).[13]
- Data Acquisition: The electron beam is focused on a specific point of the lazurite crystal, and
 the X-ray intensities for each element are measured. To minimize damage to the sample, a
 slightly defocused or rastered beam may be used. Typical analytical conditions for lazurite
 are an accelerating voltage of 20 kV and a beam current of 10 nA.[13]
- Data Correction: The raw X-ray intensity data is converted into elemental weight percentages using a ZAF correction procedure, which accounts for differences in atomic number (Z), absorption (A), and fluorescence (F) between the sample and the standard.[13]

Visualizing Geological and Experimental Processes



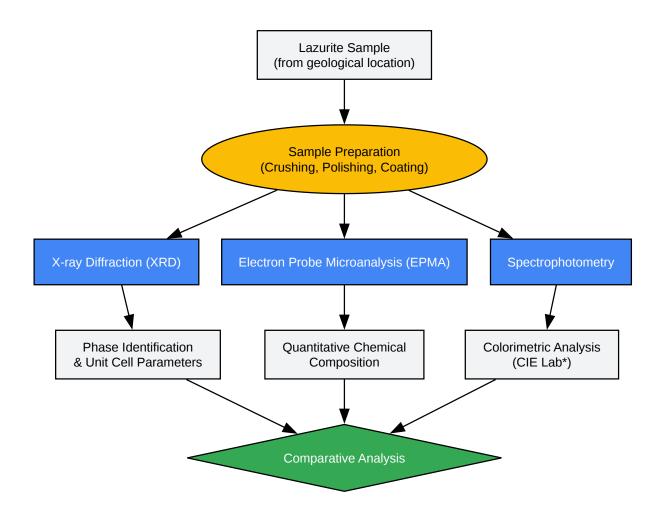
To better understand the context and workflow of **lazurite** analysis, the following diagrams are provided.



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Caption: Geological formation of lazurite through contact metamorphism and metasomatism.





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Caption: Experimental workflow for the comparative analysis of **lazurite** samples.

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